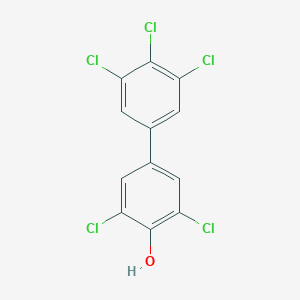

4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl

Description

4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl (4'-OH-PeCB) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs), characterized by chlorine substitutions at the 3, 4, 5, 3', and 5' positions and a hydroxyl group at the 4' position. This structural modification significantly alters its physicochemical properties and toxicokinetic behavior compared to its parent PCB congeners.

Properties

IUPAC Name |

2,6-dichloro-4-(3,4,5-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCCRONMPSHDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156681 | |

| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130689-92-8 | |

| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130689928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Chlorination

Industrial-scale chlorination historically employed iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) as Lewis acid catalysts. These catalysts polarize the Cl–Cl bond in molecular chlorine (Cl₂), generating Cl⁺ ions that act as electrophiles. Reaction conditions are tightly controlled to ensure sequential substitution:

-

Temperature : 40–60°C to balance reaction rate and selectivity.

-

Cl₂ flow rate : 0.5–1.0 L/min to prevent over-chlorination.

-

Solvent : Dichloromethane or carbon tetrachloride to solubilize biphenyl.

A study comparing catalysts demonstrated that FeCl₃ yields 85–90% pentachlorobiphenyl with minimal hexachlorinated byproducts, whereas AlCl₃ increases ortho-substitution due to steric effects.

Regioselectivity Challenges

The target congener (3,4,5,3',5'-pentachlorobiphenyl) requires chlorination at meta and para positions. Steric hindrance from adjacent chlorine atoms often drives preferential para-substitution. Computational models suggest that electron-withdrawing chloro groups deactivate the ring, directing subsequent substitutions to less hindered positions.

Hydroxylation of Pentachlorobiphenyl

Hydroxylation introduces the 4'-hydroxy group to the pentachlorobiphenyl backbone. Two primary strategies dominate: chemical oxidation and enzymatic biotransformation .

Chemical Oxidation

Chemical methods utilize strong oxidizing agents to replace a chlorine atom with a hydroxyl group. Common systems include:

Potassium Permanganate (KMnO₄)

In alkaline aqueous conditions (pH 10–12), KMnO₄ oxidizes aromatic chlorides to phenols via a radical mechanism. For 3,4,5,3',5'-pentachlorobiphenyl:

Hydrogen Peroxide (H₂O₂) with Fe(II) Fenton Reagent

The Fenton system generates hydroxyl radicals (·OH) that abstract hydrogen from the biphenyl ring, followed by Cl⁻ elimination and hydroxylation:

-

Molar Ratio : H₂O₂:FeSO₄ = 5:1.

-

Limitation : Poor regioselectivity due to radical diffusion.

Enzymatic Hydroxylation

Microbial cytochrome P450 enzymes catalyze hydroxylation with high specificity. Pseudomonas and Rhodococcus species express monooxygenases that hydroxylate PCBs at para positions:

-

Substrate Specificity : Enzymes favor less chlorinated rings, making pre-dechlorination necessary for heavily chlorinated congeners.

Purification and Characterization

Crude 4'-OH-PeCB requires rigorous purification to remove isomers and dechlorinated byproducts.

Column Chromatography

Silica gel columns with hexane/ethyl acetate gradients (9:1 to 4:1) resolve hydroxylated products. The target compound elutes at Rf = 0.35–0.45 (TLC, silica GF₂₅₄).

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless needles with >98% purity (melting point: 162–164°C).

Analytical Validation

Spectroscopic Techniques

-

NMR (¹H, ¹³C) : Absence of aromatic protons confirms pentachlorination. Hydroxy proton appears at δ 5.8 ppm (DMSO-d₆).

-

HRMS : [M-H]⁻ peak at m/z 358.8790 (calculated for C₁₂H₄Cl₅O⁻: 358.8792).

Chromatographic Purity

HPLC (C18 column, 70% methanol/water) shows a single peak at 12.3 min (UV detection, 254 nm).

Industrial and Environmental Considerations

Despite its utility in research, 4'-OH-PeCB’s environmental persistence necessitates stringent containment. Modern labs employ closed-loop reactors and solvent recovery systems to minimize emissions.

Chemical Reactions Analysis

4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent polychlorinated biphenyl compound.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Environmental Fate Studies : This compound serves as a model to investigate the degradation and transformation pathways of PCBs in the environment. Understanding these processes is crucial for assessing the ecological risks associated with PCB contamination.

2. Biology

- Endocrine Disruption Studies : Research has focused on the endocrine-disrupting properties of this compound. It can mimic or interfere with hormone functions, leading to adverse effects on reproductive health and development in various organisms .

3. Medicine

- Toxicological Assessments : Studies have demonstrated that exposure to 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl can lead to liver damage and disrupt metabolic pathways related to fatty acid metabolism . Long-term exposure has been linked to neurodevelopmental issues in animal models .

4. Industry

- Analytical Method Development : The compound is utilized in developing analytical techniques for detecting PCBs and their metabolites in environmental samples. This is vital for monitoring pollution levels and ensuring compliance with environmental regulations .

Case Study 1: Neurodevelopmental Effects

A study on Wistar rats exposed to varying doses of this compound revealed significant long-term behavioral changes. The offspring exhibited impaired habituation and altered neurotransmitter levels compared to control groups. These findings highlight the compound's potential neurotoxic effects during critical developmental periods .

Case Study 2: Liver Injury Induction

Research indicated that exposure to this compound resulted in dose-dependent liver injury in treated rats. Biochemical analyses showed increased levels of liver enzymes associated with damage, underscoring the need for further investigation into its hepatotoxicity .

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl involves its interaction with various molecular targets and pathways. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions. Additionally, it can interfere with the endocrine system by mimicking or blocking the action of natural hormones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorination Pattern and Hydroxylation Position

The position and number of chlorine and hydroxyl groups critically influence the biological activity and persistence of OH-PCBs. Key comparisons include:

Key Observations :

- Para-hydroxylation (4/4') enhances blood retention due to structural similarity to thyroxine, facilitating binding to transport proteins like transthyretin .

- Non-hydroxylated coplanar PCBs (e.g., PenCB) exhibit strong enzyme induction (e.g., CYP1A1, DT-diaphorase) and carcinogenicity but are less persistent in blood .

- Meta-hydroxylation (3') reduces bioaccumulation, favoring urinary excretion .

Toxicological and Metabolic Profiles

Enzyme Induction and Carcinogenicity

- PenCB (3,4,5,3',4'-PeCB): Induces hepatic cytochrome P-448 and DT-diaphorase, promoting metabolic activation of carcinogens like 4-nitroquinoline N-oxide (4-NQO) .

Neurotoxicity

- 4-OH-CB107: Causes long-term behavioral changes (e.g., impaired habituation, altered catalepsy) and auditory threshold shifts in rats, linked to dopaminergic/noradrenergic disruption .

- 4'-OH-PeCB : Likely shares neurotoxic effects due to structural similarity but with distinct receptor interactions (e.g., AHR vs. estrogen receptors) .

Endocrine Disruption

- 4'-OH-PeCB and 4-OH-CB107 : Both disrupt thyroid hormone levels, but 4'-OH-PeCB shows stronger gene interactions with estrogen signaling pathways (e.g., CYP19A1, ESR2) .

Environmental and Metabolic Persistence

Biological Activity

4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl (often referred to as 4-OH-CB107) is a hydroxylated derivative of polychlorinated biphenyls (PCBs). Due to its structural characteristics, it exhibits significant biological activity that raises concerns regarding its impact on human health and the environment. This article reviews the biological effects of 4-OH-CB107, focusing on its endocrine disruption potential, neurotoxicity, and metabolic pathways.

Chemical Structure and Properties

4-OH-CB107 is characterized by multiple chlorine substitutions and a hydroxyl group attached to its biphenyl structure. This unique configuration contributes to its specific biological activities and interactions within biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C12H3Cl5O |

| Molecular Weight | 367.38 g/mol |

| Chlorine Atoms | 5 |

| Hydroxyl Group | Present at the para position |

Endocrine Disruption

Research indicates that 4-OH-CB107 acts as an endocrine disruptor , interacting with hormone receptors such as estrogen receptors. This interaction can lead to alterations in hormone signaling pathways, potentially impacting reproductive health and developmental processes. Studies have shown that exposure to this compound can disrupt normal hormonal functions, leading to reproductive and developmental issues in animal models .

Neurotoxicity

The neurotoxic effects of 4-OH-CB107 have been documented in various studies. For instance, a study involving Wistar rats exposed to this compound during gestation revealed significant impacts on brain development and behavior. The offspring exhibited impaired habituation and altered neurotransmitter levels, particularly affecting dopaminergic and noradrenergic systems .

Case Study: Developmental Neurotoxicity

- Study Design : Pregnant rats were exposed to varying doses of 4-OH-CB107.

- Findings :

- Decreased plasma thyroid hormone levels in offspring.

- Long-term behavioral impairments observed at postnatal days.

- Significant increases in auditory thresholds were noted in treated groups compared to controls.

Metabolic Pathways

The metabolism of 4-OH-CB107 primarily occurs via cytochrome P450 enzymes. Studies show that it is metabolized into various hydroxylated forms, which can further influence its biological activity. For example, CYP1A1 was found to metabolize this compound effectively, leading to the formation of metabolites with altered toxicity profiles .

Research Findings Summary

| Study | Key Findings |

|---|---|

| Bergman et al. (2004) | Documented long-term neurodevelopmental effects in rats exposed to 4-OH-CB107. |

| PubMed Study (2018) | Indicated liver injury and disrupted circadian rhythms in rats treated with OH-PCBs. |

| Toxicological Sciences (2016) | Explored metabolic pathways and identified key enzymes involved in PCB metabolism. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl in biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For hydroxylated polychlorinated biphenyls (OH-PCBs), derivatization (e.g., silylation) improves volatility and detection in GC-MS. Internal standards like isotopically labeled analogs (e.g., -OH-PCBs) should be used to correct for matrix effects .

- Validation : Include recovery studies using spiked matrices (e.g., liver homogenates, serum) to assess accuracy (80–120%) and precision (<15% RSD).

Q. What is the carcinogenic classification of this compound, and what evidence supports this?

- Classification : The parent compound, 3,4,5,3',4'-pentachlorobiphenyl (PCB-126), is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its liver tumor-promoting activity in rodents .

- Mechanistic Evidence : PCB-126 activates the aryl hydrocarbon receptor (AhR), leading to cytochrome P450 (CYP1A1/2) induction, oxidative stress, and DNA damage. Hydroxylated metabolites like 4'-OH-PCBs may exacerbate toxicity via endocrine disruption .

Advanced Research Questions

Q. How do species-specific differences in CYP450 metabolism influence the toxicokinetics of this compound?

- Experimental Design : Compare hepatic microsomal metabolism across species (e.g., rats, guinea pigs, humans) using in vitro incubation with PCB-126 and analysis of hydroxylated metabolites via LC-MS. Monitor CYP1A1/2 activity via ethoxyresorufin-O-deethylase (EROD) assays .

- Key Findings : Rats exhibit higher CYP1A1 induction than guinea pigs, leading to faster PCB-126 metabolism. Hydroxylation at the para position (4'-OH-PCB) dominates in humans, while rodents produce mixed meta and para metabolites .

Q. What mechanisms underlie the contradictory data on 4'-Hydroxy-PCBs in oxidative stress and antioxidant responses?

- Data Contradiction : Some studies report OH-PCBs as pro-oxidants (inducing ROS via CYP450 activation), while others note antioxidant effects (e.g., quenching lipid peroxidation).

- Resolution Strategy :

Dose-Dependent Studies : Test OH-PCBs at environmentally relevant (nM–µM) vs. supraphysiological (mM) concentrations.

Cell-Type Specificity : Compare hepatocytes (high CYP450 activity) vs. neurons (low CYP450) to isolate ROS sources.

Omics Profiling : Use transcriptomics (e.g., Nrf2 pathway activation) and metabolomics (glutathione depletion) to map redox dynamics .

Q. How can in vitro and in vivo models be optimized to study the endocrine-disrupting effects of 4'-Hydroxy-PCBs?

- In Vitro Models :

- Reporter Gene Assays : Use AhR- or estrogen receptor (ER)-luciferase constructs in HepG2 or MCF-7 cells to quantify receptor activation.

- Bioluminescence Inhibition : Employ aequorin-based assays to detect OH-PCB interference with calcium signaling, a proxy for endocrine disruption .

- In Vivo Models :

- Transgenic Zebrafish : Expose embryos to OH-PCBs and monitor developmental endpoints (e.g., thyroid follicle morphology, CYP19 aromatase expression) .

- Dose-Response in Rodents : Administer OH-PCBs via oral gavage and measure serum hormone levels (T3, T4, estradiol) alongside liver histopathology .

Methodological Guidance for Contradictory Findings

Q. How should researchers address inconsistencies in tumor promotion data for 4'-Hydroxy-PCBs across studies?

- Critical Factors :

Co-Exposures : PCB-126’s tumor promotion is enhanced by co-administration with TCDD (AhR synergy) but inhibited by antioxidants like N-acetylcysteine .

Experimental Duration : Short-term studies may miss latent effects; conduct 52-week bioassays with serial liver biopsies.

Statistical Power : Use ≥10 animals per group to detect subtle histopathological changes (e.g., altered hepatic foci) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.